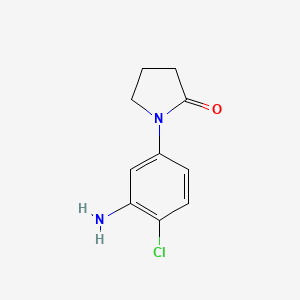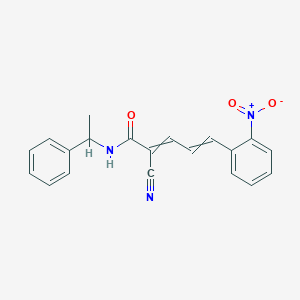
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including “this compound”, often involves the use of donor–acceptor cyclopropanes and primary amines, such as anilines and benzylamines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidin-2-one ring attached to a 3-amino-4-chlorophenyl group . The SMILES representation of the molecule is C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.66 and a molecular formula of C10H11ClN2O . Additional properties such as melting point, boiling point, and density are not specified in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one serves as a key intermediate in the synthesis of complex molecules. For example, it has been used in the synthesis of Co(III) complexes, which are characterized by spectroscopic methods and X-ray diffraction, revealing insights into their molecular structures and interactions (Amirnasr et al., 2001). Similarly, its derivatives have been explored for the creation of biologically active scaffolds, indicating its utility in developing new chemical entities with potential therapeutic applications (Sroor, 2019).
Chemical Structure Analysis
The compound and its related derivatives have been subjects in the study of molecular and crystal structures, providing valuable information on the arrangement of atoms and the spatial geometry of molecules. This contributes to our understanding of the material's properties and potential applications in various fields (Ratajczak-Sitarz et al., 1990).
Biological Activity and Mechanisms
Research has also focused on the biological activities of compounds structurally related to this compound, such as their roles as inhibitors of monoamine oxidase B, which is of interest in the context of neurodegenerative diseases (Williams & Lawson, 1998). These studies contribute to the broader understanding of how such compounds can be used to modulate biological pathways and processes.
Material Science and Electro-Optic Applications
The compound's derivatives have found applications in material science, particularly in the synthesis of electro-optic materials. For example, pyrrole-based chromophores have been developed for use in nonlinear optical/electro-optic multilayers, demonstrating the versatility of these compounds in creating advanced materials (Facchetti et al., 2003).
Zukünftige Richtungen
The future directions for “1-(3-Amino-4-chlorophenyl)pyrrolidin-2-one” could involve its use in the synthesis of various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology . These could include benz[g]indolizidine derivatives and other biologically active molecules .
Eigenschaften
IUPAC Name |
1-(3-amino-4-chlorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHRGBJNYKUBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![Methyl 4-[(5-(3-pyridyl)-1,3,4-oxadiazol-2-ylthio)methyl]benzoate](/img/structure/B2860115.png)




![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

